molecular formula C9H10N2O5S2 B2951345 N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiophene-2-sulfonamide CAS No. 2034464-98-5

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2951345
CAS No.: 2034464-98-5
M. Wt: 290.31
InChI Key: DMDGWWSOIJAITM-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring, a sulfonamide group, and an oxazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiophene-2-sulfonamide typically involves the condensation of thiophene-2-sulfonyl chloride with an appropriate oxazolidinone derivative. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would also be essential to maintain the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, which is essential for bacterial folic acid synthesis, thus inhibiting bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiophene-2-sulfonamide is unique due to the combination of its thiophene ring, sulfonamide group, and oxazolidinone moiety. This unique structure allows it to exhibit a wide range of biological activities and makes it a versatile compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5S2/c12-7-6-16-9(13)11(7)4-3-10-18(14,15)8-2-1-5-17-8/h1-2,5,10H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDGWWSOIJAITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CCNS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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